molecular formula C17H23BrFNOSi B3253885 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane CAS No. 2288708-54-1

2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane

Cat. No. B3253885
CAS RN: 2288708-54-1
M. Wt: 384.4 g/mol
InChI Key: JDGDMCXPSMWHGO-UHFFFAOYSA-N
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Description

“2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane” is a chemical compound with the CAS Number: 2288708-54-1 . It has a molecular weight of 384.36 . The IUPAC name for this compound is 6-bromo-3- (2- ((tert-butyldimethylsilyl)oxy)ethyl)-8-fluoroquinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23BrFNOSi/c1-17(2,3)22(4,5)21-7-6-12-8-13-9-14(18)10-15(19)16(13)20-11-12/h8-11H,6-7H2,1-5H3 . This code provides a specific description of the molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . Other physical and chemical properties like melting point, boiling point, density are not available in the resources I have.

Scientific Research Applications

Relay Propagation of Crowding in Organosilicon Compounds

Research on the effects of steric pressure in organosilicon compounds, like 2-(6-Bromo-8-fluoro-3-quinolyl)ethoxy-tert-butyl-dimethyl-silane, reveals how different substituents influence reactivity and stability. For instance, the introduction of bulky groups can impede deprotonation in bromo(trifluoromethyl)quinoline compounds, demonstrating the significant role of spatial hindrance in chemical reactions involving silicon-based compounds (Schlosser et al., 2006).

Novel Silane Compounds in Li-ion Batteries

Silane compounds, similar to this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the ability to dissolve various lithium salts, suggesting their potential in enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

Solid-State NMR Studies of Silylation Reactions

In the field of surface chemistry, studies on the silylation of silica surfaces using compounds like this compound reveal insights into the interactions and binding mechanisms of silanes on silica surfaces. This research, utilizing solid-state NMR techniques, offers valuable information for the development of materials and coatings based on silicon chemistry (Sindorf & Maciel, 1983).

Fluorosilane Synthesis and Reactivity

The synthesis and reactivity of fluorosilane compounds, which are structurally related to this compound, have been extensively studied. These investigations provide insights into the synthesis of complex fluorinated silicon compounds and their potential applications in various fields, including pharmaceuticals and materials science (Frohn et al., 1996).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-(6-bromo-8-fluoroquinolin-3-yl)ethoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNOSi/c1-17(2,3)22(4,5)21-7-6-12-8-13-9-14(18)10-15(19)16(13)20-11-12/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGDMCXPSMWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC2=CC(=CC(=C2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136608
Record name Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2288708-54-1
Record name Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2288708-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-bromo-3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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